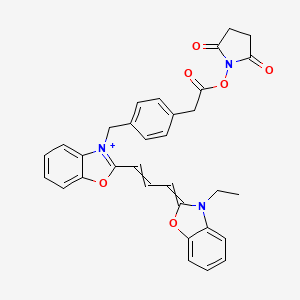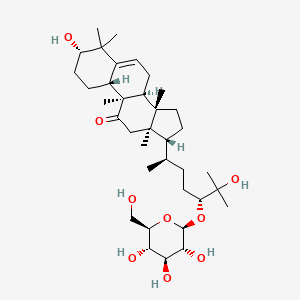
11-Oxomogroside IA1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Oxomogroside I A1 is a natural compound derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. This compound belongs to the family of mogrosides, which are cucurbitane-type triterpene glycosides. Mogrosides are known for their intense sweetness and various health benefits, including antioxidative, anti-inflammatory, and blood glucose modulation effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxomogroside I A1 involves the biotransformation of mogrosides. This process typically includes chemical modification and enzymatic conversion. The complexities of mogroside structures make their purification and synthesis challenging. Chemical conversion methods often involve the use of specific reagents to modify the mogroside structure, while enzymatic conversion utilizes enzymes to catalyze the transformation .
Industrial Production Methods: Industrial production of 11-Oxomogroside I A1 primarily relies on the extraction of mogrosides from monk fruit. The extraction process involves the use of solvents such as ethanol or butanol to isolate the desired mogrosides. Advanced techniques like carbon dioxide extraction have also been employed to enhance the efficiency of mogroside extraction .
Chemical Reactions Analysis
Types of Reactions: 11-Oxomogroside I A1 undergoes various chemical reactions, including oxidation, reduction, and glycosylation. Oxidation reactions involve the conversion of hydroxyl groups to carbonyl groups, while reduction reactions convert carbonyl groups back to hydroxyl groups. Glycosylation involves the addition of sugar moieties to the mogroside structure .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Enzymatic glycosylation often employs uridine-5’-diphospho (UDP)-dependent glycosyltransferases .
Major Products: The major products formed from these reactions include various oxidized and reduced forms of mogrosides, such as 11-oxomogroside II A1 and 11-dehydroxymogroside .
Scientific Research Applications
Chemistry: In chemistry, 11-Oxomogroside I A1 is used as a precursor for the synthesis of other mogrosides and related compounds. Its unique structure makes it a valuable compound for studying glycosylation reactions and triterpene biosynthesis .
Biology: In biological research, 11-Oxomogroside I A1 is investigated for its antioxidative and anti-inflammatory properties. Studies have shown that it can modulate oxidative stress and inflammation, making it a potential therapeutic agent for various diseases .
Medicine: In medicine, 11-Oxomogroside I A1 is explored for its potential to regulate blood glucose levels. Its ability to modulate glucose metabolism makes it a promising candidate for the treatment of diabetes and related metabolic disorders .
Industry: In the food industry, 11-Oxomogroside I A1 is used as a natural sweetener due to its intense sweetness and low-calorie content. It is also employed in the production of dietary supplements and functional foods .
Mechanism of Action
The mechanism of action of 11-Oxomogroside I A1 involves its interaction with various molecular targets and pathways. It exerts its antioxidative effects by scavenging free radicals and enhancing the activity of antioxidant enzymes. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and signaling pathways .
In terms of glucose modulation, 11-Oxomogroside I A1 influences glucose metabolism by enhancing insulin sensitivity and promoting glucose uptake in cells. It also inhibits the activity of enzymes involved in glucose production, thereby reducing blood glucose levels .
Comparison with Similar Compounds
- Mogroside V
- 11-Oxomogroside V
- 11-Dehydroxymogroside
- 7-Oxomogroside II E
- 7-Oxomogroside V
11-Oxomogroside I A1 is unique due to its specific glycosylation pattern and the presence of an oxo group at the carbon 11 position.
Properties
Molecular Formula |
C36H60O9 |
|---|---|
Molecular Weight |
636.9 g/mol |
IUPAC Name |
(3S,8S,9R,10R,13R,14S,17R)-3-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C36H60O9/c1-19(9-14-27(33(4,5)43)45-31-30(42)29(41)28(40)23(18-37)44-31)20-15-16-34(6)24-12-10-21-22(11-13-25(38)32(21,2)3)36(24,8)26(39)17-35(20,34)7/h10,19-20,22-25,27-31,37-38,40-43H,9,11-18H2,1-8H3/t19-,20-,22-,23-,24+,25+,27-,28-,29+,30-,31+,34+,35-,36+/m1/s1 |
InChI Key |
FEFDBUMZKFXMGF-AFMKTRLNSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O)C)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(=O)C4(C3CC=C5C4CCC(C5(C)C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


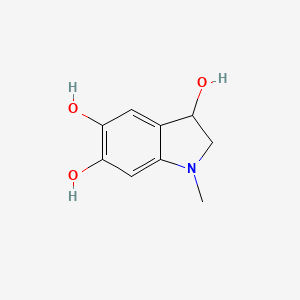

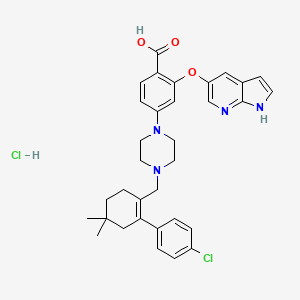
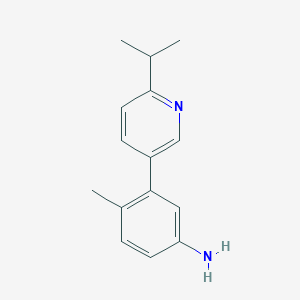
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenyl-4-[(2-N-methoxycarbonyl)acetamidrazono]morpholine-13C2,d2](/img/structure/B13843046.png)
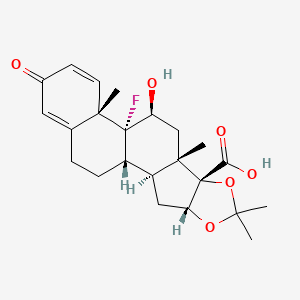
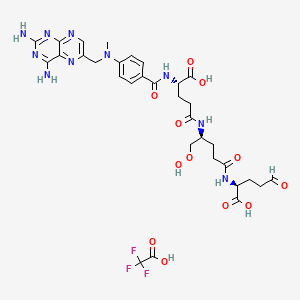
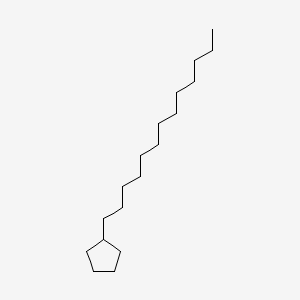

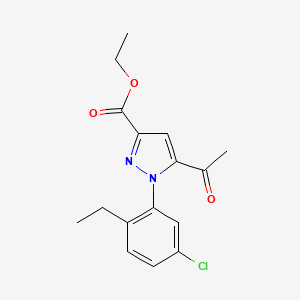
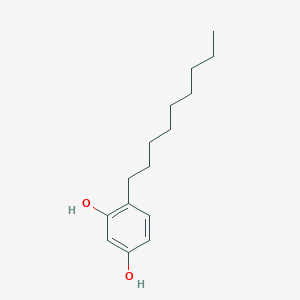
![4-[5-[ethyl(methyl)amino]-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13843093.png)

